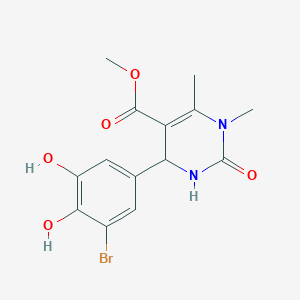
1-acetyl-N-(2-chlorophenyl)-6-indolinesulfonamide
Descripción general
Descripción
1-acetyl-N-(2-chlorophenyl)-6-indolinesulfonamide, also known as indapamide, is a sulfonamide diuretic drug used to treat hypertension and edema. It belongs to the thiazide-like diuretic class of drugs and is structurally related to indole.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition for Anticancer Potential
E7070, closely related to the compound , has been identified as a potent inhibitor of carbonic anhydrases (CAs), particularly cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX. This inhibition is critical as CAs play a significant role in various physiological processes, including pH regulation and CO2 transport, making them targets for anticancer drug development. The X-ray crystal structure of hCA II with E7070 revealed unique interactions with the enzyme, suggesting a new avenue for designing inhibitors targeting tumor-associated CAs (Abbate et al., 2004).
Anticancer Agent Development
Indisulam, also related to 1-acetyl-N-(2-chlorophenyl)-6-indolinesulfonamide, is under clinical development for treating solid tumors. It showcases a multifactorial mechanism, including cell cycle arrest in the G1 phase and strong inhibition of carbonic anhydrase, which is crucial for cancer therapy. Phase I clinical trials have shown promising results, demonstrating the compound's potential in oncology (Supuran, 2003).
Antimicrobial Applications
Compounds structurally similar to 1-acetyl-N-(2-chlorophenyl)-6-indolinesulfonamide have been studied for their antibacterial properties. For instance, sulfonamides derived from 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid have been synthesized and shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacterial strains, highlighting their potential in addressing antibiotic resistance (Patel, Patel, & Lilakar, 2010).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of related compounds provide insights into their potential biological applications. For example, the efficient synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide and its detailed structural elucidation highlight the role of structural analysis in drug design and development. The crystal structure analysis can inform the optimization of pharmacokinetic and pharmacodynamic properties (Kobkeatthawin et al., 2017).
Propiedades
IUPAC Name |
1-acetyl-N-(2-chlorophenyl)-2,3-dihydroindole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11(20)19-9-8-12-6-7-13(10-16(12)19)23(21,22)18-15-5-3-2-4-14(15)17/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBWFKLRLOUSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



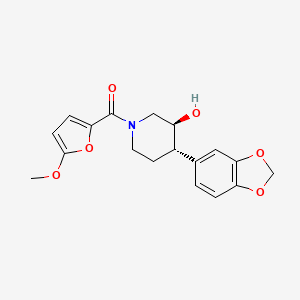
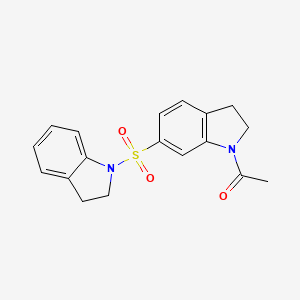
![methyl (2S,4S)-1-methyl-4-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4059841.png)
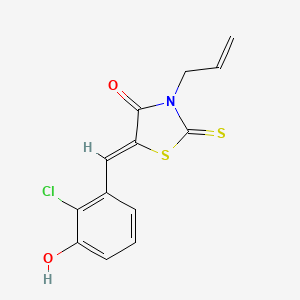

![4-{[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B4059874.png)
![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4059882.png)
![[4-[3-(trifluoromethyl)benzyl]-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4059891.png)
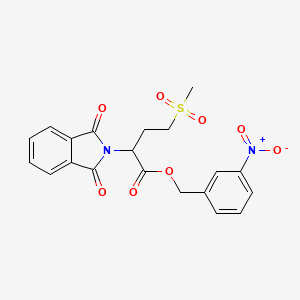
![3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4059913.png)
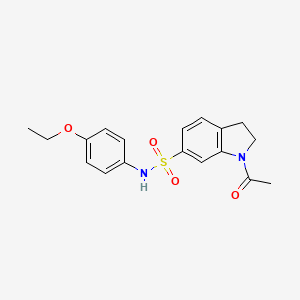
![ethyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4059923.png)
![3,3'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bis-1H-indole](/img/structure/B4059929.png)
